

# m-PEG8-aldehyde chemical properties and specifications

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## Compound of Interest

Compound Name: *m*-PEG8-aldehyde

Cat. No.: B609293

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An In-depth Technical Guide to **m-PEG8-aldehyde**

## Introduction

**m-PEG8-aldehyde**, also known as methoxy-polyethylene glycol (8)-aldehyde, is a discrete, monodisperse polyethylene glycol (PEG) linker that plays a critical role in modern bioconjugation and drug development. It features a methoxy group at one terminus, rendering it chemically inert, and a reactive aldehyde group at the other. This heterobifunctional structure allows for the precise and covalent attachment of the PEG spacer to biomolecules.

The aldehyde functional group is a key feature, enabling stable yet potentially reversible linkages with various nucleophiles.[1] The eight-unit PEG chain is hydrophilic, which helps to increase the solubility and reduce the aggregation of the conjugated molecule in aqueous media.[2][3] These properties make **m-PEG8-aldehyde** a valuable tool for researchers and scientists in developing advanced therapeutics like antibody-drug conjugates (ADCs), PROTACs, and for the general PEGylation of proteins and peptides to improve their pharmacokinetic profiles.[1][4][5]

## Chemical Properties and Specifications

The chemical and physical properties of **m-PEG8-aldehyde** are well-defined, ensuring reproducibility in experimental settings. The following tables summarize its core specifications and computed properties based on publicly available data.

Table 1: General Specifications of **m-PEG8-aldehyde**

| Parameter          | Value  | Reference |
|--------------------|--|-----------|
| Chemical Name      | m-Peg8-aldehyde  | [6]       |
| Synonyms           | 4,7,10,13,16,19,22,25-Octaoxahexacosanal; m-PEG7-CH <sub>2</sub> CH <sub>2</sub> CHO | [6][7]    |
| CAS Number         | 1234369-95-9   | [4][6]    |
| Molecular Formula  | C <sub>18</sub> H <sub>36</sub> O <sub>9</sub>                                       | [4][7]    |
| Appearance         | Off-white/white solid  | [8]       |
| Purity             | > 95% - 96%  | [1][4]    |
| Storage Conditions | -20°C, keep in dry and avoid sunlight  | [3][8][9] |

Table 2: Physical and Chemical Properties

| Property         | Value                       | Source |
|------------------|-----------------------------|--------|
| Molecular Weight | 396.48 g/mol                | [4]    |
| Exact Mass       | 396.23593272 Da             | [7]    |
| Solubility       | Soluble in water, DMSO, DMF | [3][8] |
| XLogP3           | -1.5                        | [7]    |

## Reactivity and Mechanism of Action

The primary utility of **m-PEG8-aldehyde** stems from the reactivity of its terminal aldehyde group. This electrophilic group readily reacts with various nucleophiles, most notably primary amines, hydrazides, and aminooxy groups.

## Reaction with Primary Amines (Reductive Amination)

**m-PEG8-aldehyde** reacts with primary amines, such as the N-terminal  $\alpha$ -amine of a protein or the  $\epsilon$ -amine of a lysine residue, to form an intermediate Schiff base (an imine).[8][10] This reaction is most efficient at a pH range of 5.0 to 9.5.[8] The resulting C=N bond of the Schiff base can be subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium borohydride (NaBH<sub>4</sub>), to form a stable, irreversible secondary amine bond.[8] This process, known as reductive amination, is a cornerstone of site-specific PEGylation.[11]

Workflow for Reductive Amination.

## Reaction with Hydrazides and Aminoxy Groups

The aldehyde group also undergoes efficient ligation with hydrazide (-NH-NH<sub>2</sub>) and aminoxy (-O-NH<sub>2</sub>) functional groups.[2][9]

- With Hydrazides: The reaction forms a hydrazone bond. This linkage is notable for being hydrolytically labile under acidic conditions, making it useful for creating cleavable bioconjugates.[10]
- With Aminoxy Groups: The reaction forms a highly stable oxime bond.

These reactions are highly specific and proceed under mild physiological conditions, providing an orthogonal strategy for bioconjugation.

Hydrazone and Oxime Ligation Pathways.

## Key Applications

The specific reactivity and physicochemical properties of **m-PEG8-aldehyde** enable its use in several high-impact areas of research and drug development.

- Protein and Peptide PEGylation: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties by increasing circulation half-life, improving stability, and reducing immunogenicity.[5]
- Antibody-Drug Conjugate (ADC) Development: Aldehyde linkers are pivotal in creating ADCs.[1] They can be used to attach cytotoxic payloads to antibodies, with the PEG spacer improving the solubility and stability of the final conjugate.

- **PROTAC and Small Molecule Degraders:** In the development of Proteolysis Targeting Chimeras (PROTACs), precise linkers are essential for connecting a target-binding ligand to an E3 ligase ligand.[4] **m-PEG8-aldehyde** serves as a versatile building block for constructing such linkers.
- **Surface Modification:** The aldehyde group can be used to immobilize biomolecules onto surfaces functionalized with amines or hydrazides for applications in biosensors and diagnostic assays.

Applications of **m-PEG8-aldehyde**.

## Experimental Protocols

The following are generalized protocols for common bioconjugation reactions involving **m-PEG8-aldehyde**. Optimization is recommended for specific applications.

### Protocol 1: Reductive Amination of a Protein

This protocol describes the conjugation of **m-PEG8-aldehyde** to a protein via its primary amine groups.

Materials:

- **m-PEG8-aldehyde**
- Protein of interest
- Pegylation Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES)[8]
- Reducing Agent: Sodium cyanoborohydride (NaBH<sub>3</sub>CN) or Sodium borohydride (NaBH<sub>4</sub>) stock solution.
- Quenching Buffer: (e.g., 1M Tris-HCl, pH 7.5)
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[8]

Procedure:

- Preparation: Allow all reagents to warm to room temperature before use. Dissolve the protein of interest in the Pegylation Buffer to a final concentration of 1-10 mg/mL.
- PEGylation Reagent Addition: Dissolve **m-PEG8-aldehyde** in the Pegylation Buffer. Add a 5- to 10-fold molar excess of the **m-PEG8-aldehyde** solution to the protein solution.[\[8\]](#) The final protein concentration should be at least 10 mg/mL to ensure efficient reaction.[\[8\]](#)
- Incubation: Gently agitate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[\[8\]](#) The optimal time may vary depending on the protein.
- Reduction: Add the reducing agent to the reaction mixture to a final concentration of ~20 mM. Allow the reduction to proceed for 1-2 hours at room temperature.
- Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris) to consume any unreacted aldehyde.
- Purification: Remove excess PEG reagent and byproducts by purifying the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.[\[8\]](#)[\[12\]](#)

## Analytical and Characterization Methods

Proper characterization is essential to confirm successful conjugation and determine the quality of the final product.

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR is used to confirm the identity and purity of the **m-PEG8-aldehyde** reagent itself. Key peaks include the methoxy group (~3.38 ppm) and the aldehyde proton (~9.80 ppm).[\[5\]](#)
- Size-Exclusion Chromatography (SEC): SEC is a primary method for analyzing the reaction products. It separates molecules based on hydrodynamic radius, allowing for the separation of the larger PEGylated conjugate from the unreacted protein and excess PEG reagent.[\[5\]](#)  
[\[13\]](#)
- Mass Spectrometry (MS): Techniques like LC-MS/MS can be developed to accurately determine the mass of the conjugate, confirming the number of PEG units attached to the protein.[\[14\]](#)

- SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation. The PEGylated protein will show an increase in apparent molecular weight and migrate more slowly than the unconjugated protein.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)